2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide
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Description
2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C25H20ClN3O3 and its molecular weight is 445.9. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents Synthesis
Research has focused on synthesizing derivatives of naphthyridin-yl acetamides, such as those involving 1,3,4-oxadiazol and benzo[d]imidazol moieties, demonstrating significant antibacterial activity. These studies involve elucidating compound structures through spectroscopic methods and evaluating their biological efficacy against microbial strains (Ramalingam et al., 2019).
Heterocyclic Compound Synthesis
The reactivity of naphthyridinyl acetamide derivatives with various amines has been explored to create angular heterocyclic compounds, suggesting a pathway for synthesizing novel heterocycles with potential chemical and pharmaceutical applications (Agarwal & Mital, 1976).
Naphthyridine Lactams and Derivatives
Photocyclization of amides derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride with aminopyridines has led to the synthesis of various naphthyridine lactams, providing a foundation for further functionalization and exploration of their biological activities (Kudo et al., 1987).
Naphthalene Derivatives as Antidotes
Studies have evaluated the effectiveness of naphthalic derivatives as antidotes for agricultural chemicals, offering insights into their potential for reducing the toxicity of pesticides while safeguarding crops (Chang et al., 1973).
Catalysis and Organic Synthesis
Investigations into the synthesis of naphthalene-1-yloxy and thiophen-2-yl propyl acetamide derivatives have contributed to the development of novel catalysts and synthetic pathways, enhancing the efficiency of organic transformations (Jing, 2010).
Antioxidant Activity
The free radical scavenging properties of naphthol derivatives have been explored, revealing their potential as antioxidants. These studies involve evaluating the compounds' ability to neutralize free radicals and protect against oxidative stress, highlighting their relevance to health and disease prevention (Boudebbous et al., 2021).
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-15-5-3-4-6-21(15)28-22(30)14-29-13-20(23(31)17-8-10-18(26)11-9-17)24(32)19-12-7-16(2)27-25(19)29/h3-13H,14H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKGRSSMFABOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.